molecular formula C14H19N3O2S2 B2763936 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 2034356-97-1

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2763936
CAS No.: 2034356-97-1
M. Wt: 325.45
InChI Key: QKVUEBPULADGSB-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H19N3O2S2 and its molecular weight is 325.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

A study by Azab et al. (2013) involved synthesizing new heterocyclic compounds containing a sulfonamido moiety, aimed at creating effective antibacterial agents. This research illustrates the broader potential of sulfonamide compounds in combating bacterial infections, showcasing their importance in developing new antibiotics (Azab, Youssef, & El‐Bordany, 2013).

Drug Metabolism Studies

The biocatalytic application for drug metabolism, as demonstrated by Zmijewski et al. (2006), used microbial systems to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach highlights the utility of sulfonamides in understanding drug metabolism through microbial-based systems, providing a pathway for the analysis of drug interactions and the development of therapeutic agents (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Anticancer and Antiviral Research

Research into celecoxib derivatives by Küçükgüzel et al. (2013) investigated compounds for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study underscores the versatility of sulfonamide derivatives in targeting various biological pathways, suggesting their potential in developing treatments for cancer and viral infections (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpınar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).

CNS Disorders Treatment

Canale et al. (2016) developed N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, identifying compounds with potential for treating CNS disorders. This research demonstrates the compound's ability to interact with serotonin and dopamine receptors, offering insights into the development of new treatments for complex diseases like depression and cognitive disorders (Canale, Kurczab, Partyka, Satała, Słoczyńska, Kos, Jastrzębska-Więsek, Siwek, Pękala, Bojarski, Wesołowska, Popik, & Zajdel, 2016).

Synthesis of Cyclopropane Derivatives

Giri et al. (2006) explored a novel route for synthesizing cyclopropane derivatives, demonstrating the compound's role in advancing synthetic chemistry methodologies. This work not only contributes to the field of organic synthesis but also opens up new avenues for the development of compounds with potential applications in various scientific research areas (Giri, Wasa, Breazzano, & Yu, 2006).

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-10-14(13-4-3-9-20-13)11(2)17(16-10)8-7-15-21(18,19)12-5-6-12/h3-4,9,12,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVUEBPULADGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2CC2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.